

Spectroscopic Analysis of 2-Methoxy-4-(2-nitroethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitroethyl)phenol

Cat. No.: B1322864

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Methoxy-4-(2-nitroethyl)phenol** (CAS No: 528594-30-1). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines detailed, standardized experimental protocols for acquiring this data, serving as a valuable resource for researchers involved in the synthesis, identification, and analysis of this compound and its analogs.

Compound Identification

- IUPAC Name: **2-Methoxy-4-(2-nitroethyl)phenol**
- Molecular Formula: C₉H₁₁NO₄
- Molecular Weight: 197.19 g/mol
- CAS Number: 528594-30-1

Spectroscopic Data (Predicted)

While experimental spectra for **2-Methoxy-4-(2-nitroethyl)phenol** are not readily available in public repositories, the following data has been predicted based on computational models and analysis of structurally related compounds. This information provides a foundational guide for spectral interpretation and confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **2-Methoxy-4-(2-nitroethyl)phenol** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 6.85	d	1	Ar-H
~ 6.70	d	1	Ar-H
~ 6.65	dd	1	Ar-H
~ 5.50	s (broad)	1	Ar-OH
~ 4.60	t	2	$-\text{CH}_2\text{-NO}_2$
~ 3.85	s	3	$-\text{OCH}_3$
~ 3.20	t	2	Ar- $\text{CH}_2\text{-}$

Table 2: Predicted ^{13}C NMR Data for **2-Methoxy-4-(2-nitroethyl)phenol** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 146.5	C-OH
~ 145.0	C-OCH ₃
~ 131.0	Ar-C
~ 121.0	Ar-CH
~ 116.0	Ar-CH
~ 112.0	Ar-CH
~ 77.0	-CH ₂ -NO ₂
~ 56.0	-OCH ₃
~ 35.0	Ar-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Key IR Absorptions for **2-Methoxy-4-(2-nitroethyl)phenol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3500-3300	Strong, Broad	O-H	Stretching
3100-3000	Medium	C-H (Aromatic)	Stretching
2950-2850	Medium	C-H (Aliphatic)	Stretching
1550-1500 & 1380-1340	Strong	N-O (Nitro)	Asymmetric & Symmetric Stretching
1600-1450	Medium-Strong	C=C (Aromatic)	Stretching
1260-1200	Strong	C-O (Aryl Ether)	Stretching
1200-1000	Strong	C-O (Phenol)	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **2-Methoxy-4-(2-nitroethyl)phenol**

m/z (Mass-to-Charge Ratio)	Predicted Fragment
197	[M] ⁺ (Molecular Ion)
151	[M - NO ₂] ⁺
136	[M - NO ₂ - CH ₃] ⁺
123	[M - CH ₂ CH ₂ NO ₂] ⁺

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for **2-Methoxy-4-(2-nitroethyl)phenol**. Instrument-specific parameters may require optimization.

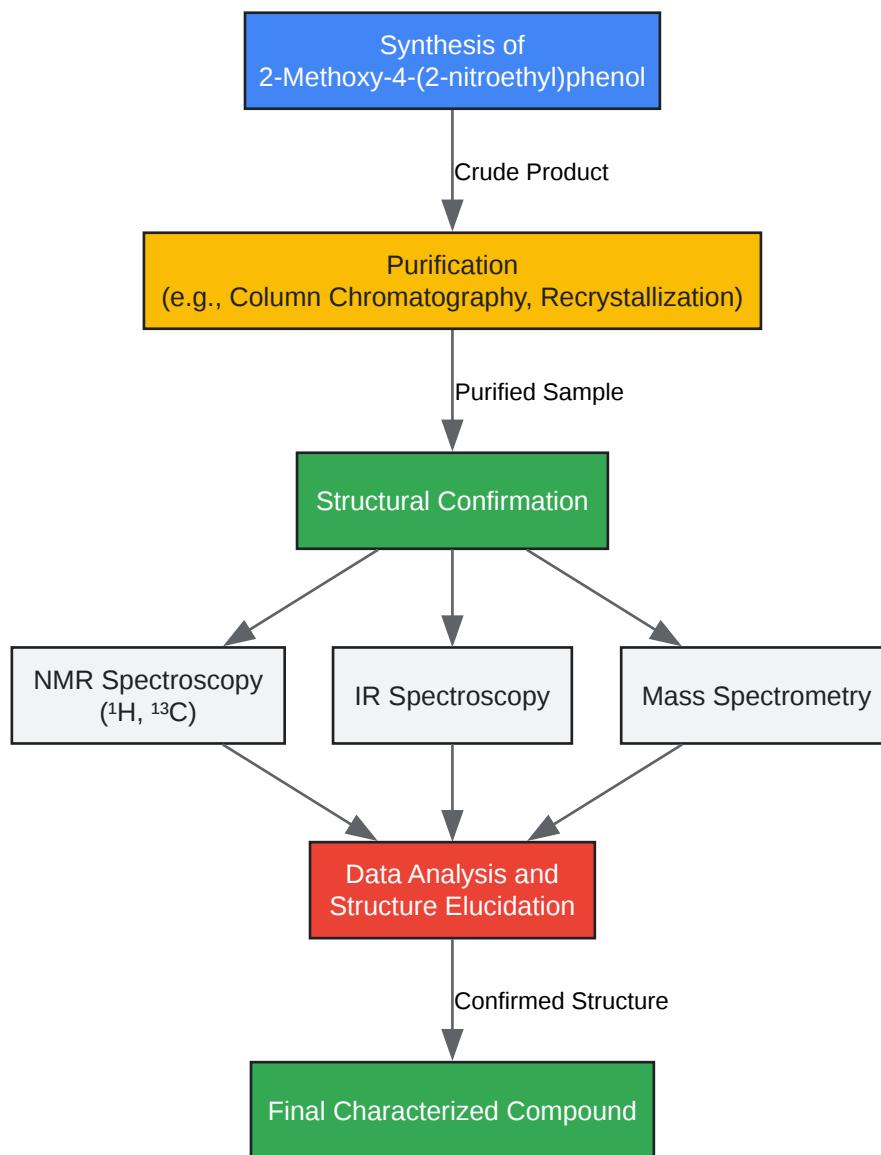
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Filtration: Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method, suitable for solid samples.

- **Sample Preparation:** Dissolve a few milligrams of the solid sample in a volatile solvent like methylene chloride or acetone.
- **Film Deposition:** Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.


Mass Spectrometry (MS)

This protocol is for a standard electron ionization (EI) mass spectrum.

- **Sample Introduction:** Introduce a small amount of the sample (typically in a dilute solution of a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic analysis of an organic compound like **2-Methoxy-4-(2-nitroethyl)phenol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methoxy-4-(2-nitroethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1322864#spectroscopic-data-nmr-ir-ms-of-2-methoxy-4-\(2-nitroethyl\)phenol](https://www.benchchem.com/product/b1322864#spectroscopic-data-nmr-ir-ms-of-2-methoxy-4-(2-nitroethyl)phenol)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com